N-[2-(aminomethyl)benzyl]-N,N-dimethylamine
Description
N-[2-(Aminomethyl)benzyl]-N,N-dimethylamine (CAS 57678-45-2) is a tertiary amine derivative with a benzyl backbone substituted by an aminomethyl (–CH2NH2) group and two methyl groups attached to the nitrogen atom. Its molecular formula is C9H14N2, and it has a molecular weight of 150.23 g/mol . The compound’s structure combines aromatic, aliphatic, and amine functionalities, enabling diverse reactivity in organic synthesis.
Properties
IUPAC Name |
[2-[(dimethylamino)methyl]phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12(2)8-10-6-4-3-5-9(10)7-11/h3-6H,7-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRUSEDCZUTRDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407153 | |
| Record name | N-[2-(aminomethyl)benzyl]-N,N-dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53369-77-0 | |
| Record name | N-[2-(aminomethyl)benzyl]-N,N-dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Systems and Reaction Mechanisms
The process typically employs heterogeneous catalysts such as Pd/Ag on SiO₂ , which facilitate both imine formation and subsequent hydrogenation. For example, cyclohexanone reacts with dimethylamine at 160–220°C under hydrogen pressure to yield N,N-dimethylcyclohexylamine with >90% conversion and minimal byproducts. The mechanism involves:
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Condensation of the ketone (e.g., 2-(aminomethyl)benzaldehyde) with dimethylamine to form an imine intermediate.
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Hydrogenation of the imine to the tertiary amine via metal-catalyzed H₂ activation.
Key parameters include:
Industrial-Scale Optimization
Continuous flow reactors enhance throughput and reduce side reactions like alcohol formation (e.g., benzyl alcohol from over-hydrogenation). A pilot study achieved 98% yield using a fixed-bed reactor with a catalyst hourly space velocity of 0.15–0.80 kg/(L·h).
Alkylation Methods
Alkylation of primary or secondary amines with methylating agents provides a scalable pathway.
Direct N-Methylation
2-(Aminomethyl)benzylamine reacts with methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 80–120°C. This two-step process achieves 85–92% yield but requires stoichiometric base and generates halide waste.
One-Pot Alkylation
A superior approach involves DMF as both solvent and methyl donor under alkaline conditions. For instance, 2-(chloromethyl)benzyl chloride reacts with dimethylamine in aqueous NaOH at 150–190°C, yielding the target compound in 99.5% purity after distillation. The closed-system design prevents dimethylamine volatilization and ensures near-quantitative conversion.
Nucleophilic Substitution Strategies
Halogenated precursors undergo displacement by dimethylamine in polar aprotic solvents.
DMF-Mediated Reactions
In a patented method, 2-(bromomethyl)benzyl bromide reacts with dimethylamine in DMF/H₂O at 190°C for 6 hours, achieving 99.5% yield. The high dielectric constant of DMF stabilizes the transition state, while water acts as a proton shuttle.
Solvent-Free Conditions
Microwave-assisted reactions using 2-(chloromethyl)benzyl chloride and dimethylamine at 180°C for 2 hours achieve 94% yield, reducing reaction time by 70% compared to conventional heating.
Hydroamination Techniques
Anti-Markovnikov hydroamination of alkenes or alkynes with dimethylamine provides regioselective access to the target compound.
Lanthanide Catalysts
The Me₂SiCp₂NdCH(SiMe₃)₂ complex catalyzes the addition of dimethylamine to 2-vinylbenzylamine, yielding this compound with 90% selectivity. The mechanism proceeds via a four-membered metallacycle transition state, favoring anti-Markovnikov orientation.
Palladium-Based Systems
Pd(OAc)₂ with bulky phosphine ligands (e.g., P(t-Bu)₃) enables hydroamination of 2-ethynylbenzylamine at 100°C, achieving 88% yield. The ligand steric bulk prevents undesired β-hydride elimination.
Comparative Analysis and Optimization
Key Trade-offs :
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Reductive amination offers high scalability but requires expensive Pd/Ag catalysts.
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Alkylation with DMF is cost-effective but energy-intensive.
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Hydroamination provides excellent regiocontrol but suffers from catalyst availability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(aminomethyl)benzyl]-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amides or nitriles, while reduction can produce primary amines.
Scientific Research Applications
Synthetic Routes
N-[2-(aminomethyl)benzyl]-N,N-dimethylamine can be synthesized through various methods:
- Nucleophilic Substitution:
- Reaction of benzyl chloride with dimethylamine in the presence of a base (e.g., sodium hydroxide).
- Reductive Amination:
- Benzaldehyde is reacted with dimethylamine and a reducing agent (e.g., sodium borohydride).
These methods yield the compound with varying degrees of purity and yield depending on the reaction conditions employed.
Chemistry
- Building Block for Organic Synthesis:
This compound serves as an essential intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
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Enzyme Studies:
The compound is utilized to investigate enzyme mechanisms and protein interactions. Its ability to act as a ligand allows for the modulation of enzyme activity, making it valuable in biochemical assays. -
Cellular Mechanisms:
Research indicates that this compound can influence cellular pathways by interacting with specific receptors or enzymes, providing insights into metabolic processes.
Medicine
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Pharmaceutical Intermediate:
It is employed in the synthesis of various bioactive molecules, including potential therapeutic agents targeting diseases such as cancer and infections. -
Drug Design:
The unique structure of this compound allows it to be explored as a pharmacophore in drug development, particularly in creating compounds with enhanced biological activity.
Industrial Applications
- Production of Polymers and Resins:
This compound is used in manufacturing processes involving polymers and resins, contributing to materials science advancements.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on acetylcholinesterase (AChE), revealing its potential as a lead compound for developing AChE inhibitors useful in treating neurodegenerative diseases such as Alzheimer's.
Case Study 2: Anticancer Activity
Research demonstrated that derivatives of this compound exhibited cytotoxicity against various cancer cell lines. The mechanism involved interference with cellular signaling pathways critical for cancer cell survival, suggesting its application in anticancer drug development.
Mechanism of Action
The mechanism of action of N-[2-(aminomethyl)benzyl]-N,N-dimethylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in its action depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
Key Differences :
- The target compound’s aminomethyl group distinguishes it from BDMA, which lacks this substituent .
Physicochemical Properties
- Solubility : N,N-Dimethylbenzylamine (BDMA) is slightly water-soluble due to its tertiary amine structure, while the target compound’s primary amine (–CH2NH2) may enhance hydrophilicity .
- Basicity : BDMA has a pKa of ~8.9, typical for tertiary amines. The target compound’s primary amine group (pKa ~10) could increase overall basicity .
- Stability : Both compounds are stable under inert conditions, but the primary amine in the target may render it more reactive toward electrophiles .
Pharmacological Profiles
Biological Activity
N-[2-(aminomethyl)benzyl]-N,N-dimethylamine, often referred to as the compound with CAS number 53369-77-0, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzyl group substituted with an aminomethyl group and two dimethyl groups attached to the nitrogen. Its structure can be represented as follows:
This configuration allows the compound to interact with various biological targets, influencing its activity.
The biological activity of this compound primarily involves interactions with neurotransmitter systems, particularly the serotonin (5-HT) receptors. Research indicates that similar compounds exhibit significant binding affinities to the 5-HT_2A receptor, which is crucial for various neuropsychological effects . The structural modifications in the N-benzyl moiety can enhance receptor binding and functional activity, making this compound a candidate for further study in psychopharmacology .
Biological Effects
- Neurotransmitter Modulation : Compounds with similar structures have shown to modulate neurotransmitter levels, particularly serotonin and dopamine, which are pivotal in mood regulation and cognitive functions .
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting bacterial growth through mechanisms similar to other amine derivatives.
- Anticancer Potential : Some derivatives of amine compounds have been investigated for their anticancer properties, showing promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines .
Data Table: Biological Activity Overview
| Biological Activity | Effect | Reference |
|---|---|---|
| 5-HT_2A Receptor Binding | High affinity observed | |
| Antimicrobial | Inhibits bacterial growth | |
| Anticancer | Induces apoptosis in cancer cells |
Study 1: Serotonin Receptor Interaction
A study focused on the interaction of N-benzyl-substituted phenethylamines with serotonin receptors demonstrated that modifications in the benzyl group significantly enhanced binding affinity. The findings indicated that compounds similar to this compound exhibited subnanomolar affinities for the 5-HT_2A receptor .
Study 2: Antimicrobial Properties
Research evaluating the antimicrobial efficacy of various amine derivatives found that this compound showed promising results against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, suggesting potential therapeutic applications in treating bacterial infections.
Study 3: Anticancer Activity
In vitro studies on cancer cell lines revealed that this compound could induce significant apoptotic effects. The compound was tested against MDA-MB-231 breast cancer cells, showing a notable increase in apoptosis markers compared to controls .
Q & A
Q. What are the established synthetic routes for N-[2-(aminomethyl)benzyl]-N,N-dimethylamine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted benzylamines. For example, a reductive amination strategy using NaBH₃CN or catalytic hydrogenation can introduce the dimethylamine group. Optimization includes controlling temperature (60–80°C), solvent polarity (e.g., ethanol or acetonitrile), and catalyst selection (e.g., CuCl₂ for cross-coupling reactions) to enhance yield . Side reactions, such as over-alkylation, can be minimized by stoichiometric control of reagents.
Q. How can structural characterization of this compound be performed using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : The benzyl proton signals appear at δ 7.2–7.5 ppm, while the aminomethyl (–CH₂NH–) group resonates at δ 3.1–3.4 ppm. Dimethylamine protons (–N(CH₃)₂) show singlet peaks near δ 2.2–2.5 ppm .
- LC-MS : Electrospray ionization (ESI) in positive mode confirms the molecular ion peak [M+H]⁺, with fragmentation patterns indicating loss of methyl groups (–15 Da) .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) or tandem mass spectrometry (LC-MS/MS) provides high sensitivity. A C18 column and gradient elution (acetonitrile/water with 0.1% formic acid) achieve baseline separation from impurities. Calibration curves using deuterated internal standards improve accuracy .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in catalytic transformations?
- Methodological Answer : Computational studies (DFT) reveal that the electron-donating dimethylamine group stabilizes transition states in cross-coupling reactions. Steric hindrance from the benzyl group slows nucleophilic attack, requiring bulky ligands (e.g., XPhos) in Pd-catalyzed reactions. Kinetic isotope effect (KIE) experiments and Hammett plots quantify electronic contributions .
Q. What strategies resolve contradictions in reported biological activity data for this compound in apoptosis studies?
- Methodological Answer : Discrepancies may arise from cell-line specificity (e.g., HeLa vs. Jurkat cells) or assay conditions (e.g., serum-free media altering uptake). Meta-analysis of dose-response curves (EC₅₀ values) and orthogonal assays (e.g., caspase-3 activation vs. Annexin V staining) validate apoptosis mechanisms. Contradictory data should be contextualized with protein-binding studies (SPR) to assess off-target effects .
Q. How can enantiomeric purity be ensured during synthesis, and what chiral stationary phases are effective for resolving by-products?
- Methodological Answer : Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) resolves enantiomers. Circular dichroism (CD) spectroscopy or polarimetry confirms absolute configuration. Asymmetric synthesis with chiral auxiliaries (e.g., Evans’ oxazolidinones) minimizes racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
